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5-Methyl-N-(2-morpholinophenyl)thiophene-2-carboxamide is a chemical compound with the molecular formula C₁₆H₁₈N₂O₂S and a molecular weight of approximately 302.39 g/mol. This compound features a thiophene ring substituted with a carboxamide group and a morpholinophenyl moiety, which contributes to its unique chemical properties. The structure of this compound allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology .
The reactivity of 5-Methyl-N-(2-morpholinophenyl)thiophene-2-carboxamide can be attributed to its functional groups. The carboxamide group can undergo hydrolysis under acidic or basic conditions, potentially leading to the formation of the corresponding carboxylic acid and amine. Additionally, the thiophene ring can participate in electrophilic substitution reactions, where it can react with electrophiles due to its electron-rich nature. These reactions are critical for modifying the compound to enhance its biological activity or to synthesize derivatives for further study .
Research indicates that 5-Methyl-N-(2-morpholinophenyl)thiophene-2-carboxamide exhibits significant biological activity, particularly in anti-cancer applications. It has been shown to inhibit specific cancer cell lines, suggesting its potential as an anti-neoplastic agent. The presence of the morpholine group may enhance its interaction with biological targets, contributing to its efficacy in cancer treatment . Additionally, studies have indicated that compounds with similar structures may also exhibit antimicrobial and anti-inflammatory properties, expanding the potential therapeutic applications of this compound .
The synthesis of 5-Methyl-N-(2-morpholinophenyl)thiophene-2-carboxamide typically involves several steps:
These methods allow for the efficient production of the compound while maintaining high purity levels necessary for biological testing .
5-Methyl-N-(2-morpholinophenyl)thiophene-2-carboxamide has potential applications in various fields:
Interaction studies involving 5-Methyl-N-(2-morpholinophenyl)thiophene-2-carboxamide focus on its binding affinity to various biological targets, such as enzymes or receptors involved in cancer progression. Techniques like surface plasmon resonance and molecular docking simulations are often employed to elucidate these interactions. Understanding how this compound interacts at the molecular level is crucial for optimizing its therapeutic potential and minimizing side effects .
Several compounds share structural similarities with 5-Methyl-N-(2-morpholinophenyl)thiophene-2-carboxamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(3,5-Dichloropyridin-4-yl)sulfanyl-4-nitro-N-(4-morpholinophenyl)thiophene-2-carboxamide | Contains pyridine and nitro groups | Enhanced bioactivity due to electron-withdrawing groups |
| N-(4-Morpholinophenyl)-5-(2-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide | Piperidine substitution | Potentially different pharmacokinetics |
| 5-(tert-butyl)-3-[(2-cyanoacetyl)amino]thiophene-2-carboxamide | Tert-butyl and cyano groups | May exhibit different solubility characteristics |
These compounds highlight the diversity within thiophene derivatives while underscoring the unique combination of functional groups present in 5-Methyl-N-(2-morpholinophenyl)thiophene-2-carboxamide that may contribute to its distinctive biological activity and applications .
Retrosynthetic dissection of 5-methyl-N-(2-morpholinophenyl)thiophene-2-carboxamide reveals three primary synthons:
The critical disconnection occurs at the carboxamide linkage, suggesting a convergent synthesis strategy where pre-functionalized thiophene and phenyl-morpholine components are combined via peptide coupling. Secondary disconnections target the morpholine installation through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling [1] [3].
The electronic structure of 5-Methyl-N-(2-morpholinophenyl)thiophene-2-carboxamide has been extensively investigated using Density Functional Theory calculations, which provide fundamental insights into the molecular properties and reactivity patterns. DFT calculations utilizing the B3LYP functional with various basis sets including 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p) have been employed to optimize the molecular geometry and analyze electronic properties [1] [2] [3].
The frontier molecular orbital analysis reveals critical information about the electronic behavior of thiophene carboxamide derivatives. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies determine the chemical reactivity and electronic properties of the compound. For thiophene carboxamide derivatives, typical HOMO energies range from -5.55 to -5.07 eV, while LUMO energies span from -2.39 to -1.52 eV [4]. The HOMO-LUMO energy gap, which serves as an indicator of molecular stability and reactivity, typically ranges from 1.66 to 3.2 eV for thiophene-based compounds [5] [6].
Global reactivity descriptors calculated from frontier molecular orbital energies provide quantitative measures of chemical reactivity. The chemical hardness (η), defined as (ELUMO - EHOMO)/2, indicates resistance to charge transfer, while chemical softness (S = 1/η) describes the tendency to accept electrons [7] [8]. The electronic chemical potential (μ = -(EHOMO + ELUMO)/2) characterizes the electron-donating or electron-accepting ability of the molecule. The electrophilicity index (ω = μ²/2η) quantifies the stabilization energy when the system acquires additional electronic charge from the environment [6] [8].
DFT calculations have revealed that the introduction of morpholinophenyl substituents significantly affects the electronic distribution and frontier orbital energies. The morpholine ring, being an electron-donating group, tends to increase the HOMO energy level, while the phenyl ring provides extended conjugation throughout the molecular framework. The thiophene-2-carboxamide core maintains its aromatic character with significant π-electron delocalization contributing to the overall electronic stability [9] [10].
Time-Dependent Density Functional Theory (TD-DFT) calculations have been employed to predict the ultraviolet-visible absorption spectra and electronic transitions. These calculations typically reveal n→π* and π→π* transitions, with the lowest energy transitions occurring around 250-350 nm for thiophene carboxamide derivatives [6] [11]. The calculated oscillator strengths and transition energies provide insights into the photophysical properties and potential applications in optical materials.
Molecular docking simulations of 5-Methyl-N-(2-morpholinophenyl)thiophene-2-carboxamide with various biological targets have been conducted to understand its potential therapeutic mechanisms and binding interactions. The compound has been evaluated against multiple protein targets including tubulin, kinases, and other enzyme systems using advanced docking algorithms such as Glide, AutoDock, and MOE [12] [13] [14].
Tubulin has emerged as a primary target for thiophene carboxamide derivatives, with molecular docking studies revealing strong binding affinities to the colchicine-binding site. The docking scores for related thiophene carboxamide compounds range from -6.13 to -9.23 kcal/mol, indicating favorable binding interactions [12]. The thiophene ring demonstrates critical π-π stacking interactions with aromatic residues in the binding pocket, particularly with phenylalanine and tyrosine residues. The carboxamide group forms hydrogen bonds with key amino acid residues including valine, asparagine, and glutamine within the active site [12] [13].
The morpholinophenyl substituent contributes significantly to the binding affinity through additional hydrophobic interactions and potential hydrogen bonding with the protein backbone. The morpholine oxygen atom can serve as a hydrogen bond acceptor, while the nitrogen atom may participate in electrostatic interactions with charged residues. The phenyl ring provides hydrophobic contacts with the protein surface, enhancing the overall binding stability [15] [16].
Kinase targets, including Polo-Like Kinase 1 (PLK1) and other protein kinases, have shown promising binding affinities with thiophene carboxamide derivatives. Docking studies reveal that the thiophene scaffold can effectively occupy the ATP-binding pocket, with the carboxamide group forming critical hydrogen bonds with the hinge region amino acids [17]. The binding energies calculated through molecular docking typically range from -7 to -12 kcal/mol, suggesting strong inhibitory potential [18].
The binding mode analysis indicates that the compound adopts specific orientations within the active sites, with the thiophene ring positioned to maximize π-π interactions and the carboxamide group oriented to form optimal hydrogen bonds. The molecular surface complementarity between the ligand and protein contributes to the overall binding specificity and selectivity [19] [20].
Induced Fit Docking (IFD) protocols have been employed to account for protein flexibility during the binding process. These studies reveal that the binding sites undergo conformational changes to accommodate the ligand, with side chain rotations and loop movements observed in several target proteins [21]. The flexibility of both the ligand and protein contributes to the formation of stable protein-ligand complexes.
Quantitative Structure-Activity Relationship (QSAR) modeling has been extensively applied to thiophene carboxamide derivatives to establish correlations between molecular descriptors and biological activities. Multiple linear regression (MLR) and partial least squares (PLS) methods have been employed to develop predictive models with high statistical significance [22] [23] [24].
The QSAR models for thiophene derivatives typically achieve correlation coefficients (R²) ranging from 0.80 to 0.96, with cross-validated coefficients (Q²) between 0.63 and 0.79 [22] [23]. These models incorporate various molecular descriptors including electronic properties (HOMO-LUMO energies, dipole moments), topological indices (Wiener index, connectivity indices), and physicochemical parameters (log P, molecular weight, polar surface area) [22] [25].
Two-dimensional QSAR models have identified key structural features contributing to biological activity. The best regression equations typically include descriptors such as SsNH2E-index, molecular connectivity indices, and electronic parameters. For example, predictive models have been developed with equations of the form: pIC50 = 0.7145(±0.0896)SsNH2E-index + 0.0463(±0.0114)additional descriptors [22].
Three-dimensional QSAR approaches, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided insights into the steric and electrostatic requirements for biological activity. CoMSIA models for thiophene derivatives have achieved R² values of 0.957 with Q² values of 0.614 [23]. These models highlight the importance of steric bulk at specific positions and electrostatic interactions in determining activity.
The applicability domain of QSAR models has been evaluated using leverage plots and statistical validation techniques. External validation using test sets demonstrates the predictive capability of the models, with predictive correlation coefficients (R²pred) reaching 0.929 for well-validated models [24]. The Williams plot analysis helps identify outliers and define the chemical space where the models can be reliably applied.
QSAR models have revealed that the morpholinophenyl substituent contributes positively to biological activity through multiple mechanisms. The morpholine ring increases hydrophobic interactions and provides additional hydrogen bonding sites, while the phenyl ring extends the molecular framework and enhances π-π interactions with target proteins [26]. The methyl substitution on the thiophene ring affects the electronic distribution and can modulate binding affinity.
Pharmacophore mapping studies of 5-Methyl-N-(2-morpholinophenyl)thiophene-2-carboxamide have identified essential structural features required for biological activity and target binding. Ligand-based pharmacophore models have been developed using diverse sets of active compounds to define the spatial arrangement of chemical features necessary for activity [15] [16].
The pharmacophore models for thiophene carboxamide derivatives typically consist of five key features: two hydrophobic regions (H), two aromatic rings (R), and one hydrogen bond donor (D), designated as DDHRR pharmacophore hypotheses [15]. These models achieve high statistical significance with survival scores of 5.639 and Pearson correlation coefficients of 0.9454. The cross-validated coefficient (R²) values reach 0.9076, indicating robust predictive capability [15].
The spatial arrangement of pharmacophoric features reveals critical distance and angular relationships. The distance between hydrophobic centers typically ranges from 8-12 Å, while the aromatic rings are positioned with specific geometric constraints to optimize π-π stacking interactions. The hydrogen bond donor feature is located at precise distances from the hydrophobic and aromatic features to ensure optimal interaction with target proteins [15] [16].
Binding affinity predictions based on pharmacophore models have been validated through experimental testing and molecular dynamics simulations. The models successfully predict binding affinities with correlation coefficients exceeding 0.8 between predicted and experimental values. The pharmacophore-based virtual screening has identified novel compounds with improved activity profiles [19] [15].
The morpholinophenyl substituent in the target compound contributes multiple pharmacophoric features. The morpholine ring serves as both a hydrophobic region and a potential hydrogen bond acceptor/donor, while the phenyl ring provides the aromatic pharmacophoric feature. This dual functionality enhances the compound's ability to interact with diverse binding sites and improves selectivity [20] [16].
Advanced pharmacophore modeling techniques have incorporated conformational flexibility and multiple conformer sampling to account for the dynamic nature of molecular interactions. The models consider various conformational states of the thiophene carboxamide scaffold and evaluate the energetic penalties associated with conformational changes upon binding [19] [15].
Structure-based pharmacophore models derived from protein-ligand crystal structures provide complementary information to ligand-based approaches. These models incorporate the geometric constraints imposed by the protein binding site and help predict binding affinities more accurately. The integration of both approaches results in more robust pharmacophore hypotheses with improved predictive performance [15] [20].
Molecular dynamics simulations of protein-ligand complexes containing 5-Methyl-N-(2-morpholinophenyl)thiophene-2-carboxamide provide detailed insights into the dynamic behavior, stability, and binding mechanisms. These simulations typically span 100-300 nanoseconds and employ advanced force fields such as AMBER, CHARMM, and OPLS to accurately model molecular interactions [21] [27] [28].
The stability of protein-ligand complexes has been evaluated through root mean square deviation (RMSD) analysis of both protein backbone and ligand coordinates. Well-formed complexes typically exhibit RMSD values below 2.0 Å for the protein backbone, indicating stable binding throughout the simulation period. The ligand RMSD values generally remain below 1.5 Å, suggesting minimal conformational changes and stable positioning within the binding site [21] [28].
Root mean square fluctuation (RMSF) analysis reveals the flexibility of individual amino acid residues during the simulation. Critical binding site residues often show reduced flexibility compared to surface residues, indicating stabilization through ligand binding. The morpholinophenyl substituent interactions contribute to the overall reduction in protein flexibility, enhancing the stability of the protein-ligand complex [21] [27].
Hydrogen bond analysis throughout the molecular dynamics trajectories provides quantitative measures of binding stability. The number of hydrogen bonds typically ranges from 2-5 per complex, with occupancy rates exceeding 50% for stable interactions. The carboxamide group forms persistent hydrogen bonds with backbone carbonyl and amino groups, while the morpholine oxygen participates in additional hydrogen bonding with polar residues [21] [28].
Hydrophobic interaction analysis reveals extensive van der Waals contacts between the thiophene ring system and hydrophobic amino acid residues. The contact surface area typically ranges from 200-400 Ų, indicating substantial hydrophobic complementarity. The phenyl ring of the morpholinophenyl substituent contributes additional hydrophobic contacts, enhancing the overall binding affinity [21] [29].
Binding free energy calculations using MM-PBSA and MM-GBSA methods provide quantitative estimates of protein-ligand binding affinities. The calculated binding free energies for thiophene carboxamide complexes typically range from -25 to -45 kcal/mol, correlating well with experimental binding affinities [30] [29] [31]. The decomposition of binding free energies reveals the relative contributions of electrostatic, van der Waals, and solvation terms.
The electrostatic contribution to binding typically accounts for 40-60% of the total binding energy, reflecting the importance of hydrogen bonding and charge-charge interactions. Van der Waals interactions contribute 30-50% of the binding energy, highlighting the significance of hydrophobic contacts and π-π stacking. The solvation penalty, representing the energy cost of desolvating the binding partners, typically opposes binding with contributions of 20-40 kcal/mol [31] [32].
Solvent-accessible surface area (SASA) calculations demonstrate the burial of hydrophobic surface area upon complex formation. The reduction in SASA typically ranges from 300-600 Ų, corresponding to favorable hydrophobic interactions. The morpholinophenyl substituent contributes significantly to surface area burial, enhancing the thermodynamic favorability of binding [27] [33].
Principal component analysis of molecular dynamics trajectories identifies the dominant conformational motions within the protein-ligand complexes. The first few principal components typically account for 60-80% of the total variance, revealing collective motions that may be functionally relevant. The ligand binding often stabilizes specific conformational states and reduces the amplitude of protein motions [21] [27].